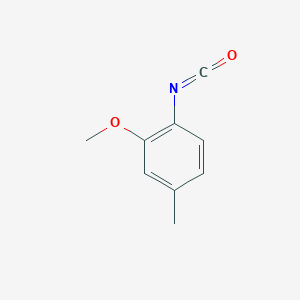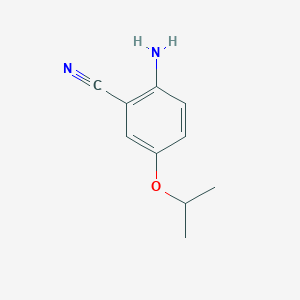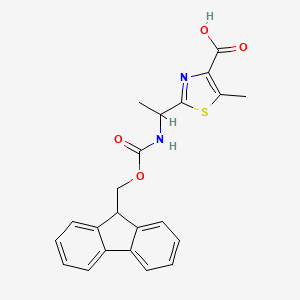
4-(3-amino-1H-pyrazol-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a benzonitrile group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. One-pot multicomponent reactions (MCRs) are often employed, utilizing catalysts such as alumina–silica-supported MnO2 in water . The reaction conditions are generally mild, with the process being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and recyclable catalysts is emphasized to ensure environmentally friendly processes. Heterogeneous catalytic systems and ligand-free systems are also explored to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-amino-1H-pyrazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and aqueous media.
Major Products
The major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other condensed heterocyclic systems .
Applications De Recherche Scientifique
4-(3-amino-1H-pyrazol-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the development of agrochemicals, UV stabilizers, and liquid crystal materials.
Mécanisme D'action
The mechanism of action of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as p38MAPK and various kinases . The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4,5-dihydro-1-phenylpyrazole: Similar in structure but lacks the benzonitrile group.
5-amino-1H-pyrazole-4-carbonitrile: Similar pyrazole core but different substitution pattern.
Uniqueness
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the amino and nitrile groups on the pyrazole ring enhances its versatility in synthetic and medicinal chemistry applications.
Propriétés
Formule moléculaire |
C10H8N4 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
4-(3-amino-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-6-7-1-3-8(4-2-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) |
Clé InChI |
ZBETZXHARMBOSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



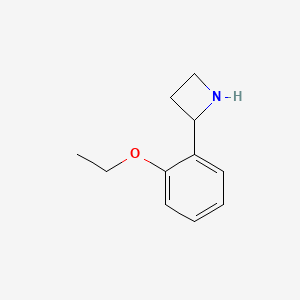
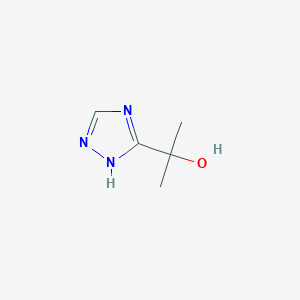






![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
